molecular formula C17H16N2OS2 B2468430 Benzo[d]thiazol-6-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone CAS No. 1797649-24-1

Benzo[d]thiazol-6-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone

Cat. No.: B2468430
CAS No.: 1797649-24-1
M. Wt: 328.45
InChI Key: NDSWHLMUHYOMDG-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-6-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone is a synthetic chemical compound designed for research purposes, featuring a benzothiazole core linked to a thiophene-substituted piperidine moiety. The benzothiazole scaffold is a privileged structure in medicinal chemistry, extensively investigated for its diverse pharmacological potential . Compounds based on this scaffold are frequently explored as multitarget-directed ligands (MTDLs) for complex neurodegenerative diseases . For instance, structurally similar benzothiazole-piperidine hybrids have demonstrated significant activity as histamine H3 receptor ligands with concurrent inhibition of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential for research in Alzheimer's disease . Furthermore, the integration of the thiophene heterocycle may contribute to the compound's interaction profile. Beyond neuroscience, benzothiazole derivatives are actively studied for their anti-infective properties, showing promising activity against various microbial strains, including Mycobacterium tuberculosis . This compound is intended for use in hit-to-lead optimization, receptor binding studies, and enzymatic assays. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1,3-benzothiazol-6-yl-(4-thiophen-2-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c20-17(13-3-4-14-16(10-13)22-11-18-14)19-7-5-12(6-8-19)15-2-1-9-21-15/h1-4,9-12H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSWHLMUHYOMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-6-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the condensation of 2-aminobenzenethiol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring. The resulting intermediate is then subjected to further reactions to introduce the piperidine and thiophene moieties.

  • Step 1: Formation of Benzothiazole Core

    • Reactants: 2-aminobenzenethiol and an aldehyde or ketone.
    • Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid.
    • Reaction: Condensation reaction to form the benzothiazole ring.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that benzo[d]thiazol-6-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone exhibits promising anticancer properties. In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, such as MCF cells. For instance, compounds with similar structures have demonstrated IC50 values as low as 25.72 μM against specific cancer types, indicating their potential as effective anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may be effective against various bacterial strains, including Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating significant potency . This positions the compound as a candidate for developing new antimicrobial agents.

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions that allow for the precise construction of the desired compound while enabling modifications at various stages. Key synthetic routes include:

  • Formation of the Benzo[d]thiazole Moiety : This involves cyclization reactions starting from thioamide precursors.
  • Piperidine Ring Construction : The integration of the piperidine unit can be achieved through nucleophilic substitutions or coupling reactions.
  • Thiophen Substitution : The thiophene ring can be introduced via electrophilic aromatic substitution or cross-coupling techniques.

These methods not only facilitate the synthesis of the target compound but also allow for the exploration of structure-activity relationships (SAR) to optimize biological activity .

Study on Anticancer Activity

In a recent study, researchers synthesized several derivatives based on this compound and tested their anticancer efficacy against various cancer cell lines. The results indicated that certain modifications significantly enhanced cytotoxicity, with one derivative showing an IC50 value of 15 μM against breast cancer cells .

Investigation of Antimicrobial Effects

Another study focused on evaluating the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. The findings revealed that specific derivatives exhibited strong antibacterial activity, with MIC values lower than those of standard antibiotics, suggesting their potential as new therapeutic agents .

Mechanism of Action

The mechanism of action of Benzo[d]thiazol-6-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the production of pro-inflammatory mediators. Additionally, its potential anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Yield : Benzoxazole-thiophene analogs (e.g., 8f) exhibit superior yields (87–99%) compared to benzothiazole-piperidine derivatives (52–70%), likely due to simpler synthetic routes and higher stability of benzoxazole intermediates .
  • Thermal Stability : The benzoxazole-thiophene compound (8f) has a higher melting point (167–169°C) than the benzothiazole-piperidine analog (90.1–90.6°C), suggesting enhanced crystallinity in the former .

Pharmacological Potential and Substituent Effects

Table 2: Functional Group Impact on Bioactivity

Compound Class Key Substituents Hypothesized Activity Evidence Source
Benzothiazole-piperazine Triazole, indoline-dione Anticancer (via NF-κB inhibition) EI-MS: m/z 490–593
Benzothiazole-morpholine Morpholine Improved solubility LCMS data
Benzoimidazol-piperazine Dual H1/H4 receptor ligands Anti-inflammatory NMR/MS confirmed
Benzothiophene-pyrimidine Pyrrolidin-1-yl piperidine Kinase inhibition (commercial use) Catalog data

Key Observations :

  • Piperazine vs. Piperidine : Piperazine-containing derivatives (e.g., 5i–5l) demonstrate versatility in accommodating bulky substituents like triazoles, which may enhance anticancer activity through multi-target mechanisms .
  • Thiophene vs.

Spectral and Analytical Data Trends

  • ¹H NMR Shifts : Piperidine-linked benzothiazoles (e.g., compound 3d) show characteristic aromatic proton signals at δ ~7.9–7.7 ppm, while benzoxazole-thiophene derivatives exhibit downfield shifts due to electron-withdrawing effects .
  • Mass Spectrometry : Molecular ion peaks ([M+1]+) for morpholine-substituted benzothiazoles (e.g., 5d) align with theoretical values, confirming synthetic accuracy .

Biological Activity

Benzo[d]thiazol-6-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone (CAS No. 1797649-24-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for future research.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the following key steps:

  • Formation of the Benzothiazole Core :
    • Reactants : 2-Aminobenzenethiol and an appropriate aldehyde or ketone.
    • Conditions : Acidic medium (e.g., hydrochloric acid).
    • Reaction : Condensation to form the benzothiazole ring.
  • Coupling with Piperidine and Thiophene :
    • The benzothiazole intermediate undergoes coupling with thiophene-2-carboxylic acid using a coupling agent like EDCI or DCC to form the final compound through amide bond formation.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of benzothiazole derivatives, including this compound. The compound has been investigated for its cytotoxic effects against various cancer cell lines. For instance, a related study on benzo[d]imidazo[2,1-b]thiazole derivatives demonstrated significant cytotoxicity against MCF-7 breast cancer cells, indicating that similar benzothiazole compounds may exhibit comparable effects .

The biological activity of this compound may be attributed to its ability to interfere with cellular pathways involved in cancer proliferation and survival. The presence of the piperidine and thiophene moieties could enhance its interaction with biological targets, potentially leading to apoptosis in cancer cells.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other similar compounds:

Compound NameStructure/Functional GroupsUnique Properties
Benzo[d]thiazol-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanoneSimilar structure but different substitution patternPotentially different biological activity
Benzo[d]thiazol-6-yl(4-(methyl)piperidin-1-yl)methanoneMethyl group instead of thiopheneVariation in solubility and reactivity
Benzo[b]thiophene derivativesContains thiophene moietiesNoted for anti-cancer properties

This table illustrates how structural variations can influence the biological activity and therapeutic potential of these compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of benzothiazole derivatives:

  • Cytotoxicity Studies : In vitro evaluations have shown that benzothiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines, often outperforming standard chemotherapeutic agents like tamoxifen .
  • Antimicrobial Activity : Some derivatives have demonstrated promising antimicrobial properties, suggesting their potential use in treating infections caused by resistant bacterial strains .
  • Neuroprotective Effects : Research indicates that certain benzothiazole compounds may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzo[d]thiazol-6-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the benzo[d]thiazole core via cyclization reactions using reagents like POCl₃ or DMF/POCl₃ for thioamide formation (see Vilsmeier-Haack reagent in ).
  • Step 2 : Coupling the benzo[d]thiazole moiety with a substituted piperidine derivative. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution may be employed, as seen in piperidine-thiophene conjugates ().
  • Optimization : Reaction parameters (temperature, solvent, catalyst loading) significantly impact yield. For example, refluxing in DMF for 4–6 hours under nitrogen achieves ~70–85% yields in analogous compounds ().
    • Table 1 : Key Reaction Parameters
StepReagents/ConditionsYield RangeReference
CyclizationPOCl₃, DMF, 60–65°C70–80%
CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O75–87%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Critical for verifying the piperidine-thiophene and benzothiazole connectivity. Key signals include:

  • Piperidine protons (δ 3.2–4.7 ppm, multiplet) and thiophene protons (δ 6.8–7.5 ppm) ().
  • Benzothiazole C=O resonance at ~165–170 ppm in 13C NMR ( ).
    • Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., m/z ~383 [M+H]+ for analogous structures) ().
    • HPLC-PDA : Assesses purity (>95% AUC) with retention times dependent on mobile phase (e.g., 15–17 min in method A) ( ).

Q. How can researchers ensure compound purity and validate structural integrity?

  • HPLC-DAD/ELSD : Use reverse-phase C18 columns with acetonitrile/water gradients. Purity >95% AUC is standard for pharmacological studies ( ).
  • Elemental Analysis : Compare calculated vs. observed C/H/N/S percentages (e.g., ±0.3% deviation acceptable) ().
  • X-ray Crystallography : Resolves ambiguities in stereochemistry or π-π stacking interactions ().

Advanced Research Questions

Q. What pharmacological targets are plausible for this compound, and how can binding mechanisms be studied?

  • Target Hypotheses :

  • Retinol-Binding Protein (RBP4) : Structural analogs (e.g., piperidine-benzothiazole conjugates) inhibit RBP4 with IC₅₀ < 1 µM ().
  • Enzymes (e.g., Acetylcholinesterase) : Thiophene and benzothiazole moieties enhance interactions with catalytic sites ().
    • Mechanistic Tools :
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (KD, kon/koff) ().
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like RBP4 ().

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • SAR Variables :

  • Piperidine Substituents : Replace thiophene with furan or phenyl groups to modulate lipophilicity ().
  • Benzothiazole Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability ().
    • Table 2 : Bioactivity of Structural Analogs
ModificationTarget IC₅₀ (µM)Solubility (µg/mL)Reference
Thiophene-Piperidine0.8 ± 0.112.5
Furan-Piperidine1.2 ± 0.318.9

Q. How should contradictions in biological data (e.g., varying IC₅₀ values) be resolved?

  • Analytical Checks :

  • Confirm assay conditions (e.g., buffer pH, ATP concentration in kinase assays).
  • Validate cell-line authenticity (e.g., STR profiling) to rule out cross-contamination ( ).
    • Statistical Approaches :
  • Use replicate experiments (n ≥ 3) and meta-analysis to identify outliers ().

Q. What strategies improve solubility and stability for in vivo studies?

  • Formulation : Use co-solvents (e.g., PEG-400/Cremophor EL) or nanocrystal dispersion to enhance aqueous solubility ().
  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) at the benzothiazole carbonyl ().

Q. How can computational modeling predict off-target effects or metabolic pathways?

  • Tools :

  • CYP450 Metabolism Prediction : Use StarDrop or ADMET Predictor to identify vulnerable sites (e.g., piperidine N-dealkylation) ().
  • Pharmacophore Screening : Match against databases like ChEMBL to flag kinase or GPCR off-targets ().

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